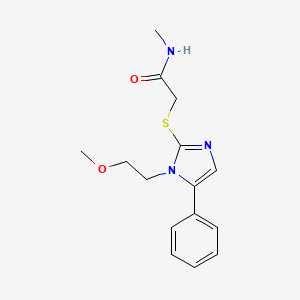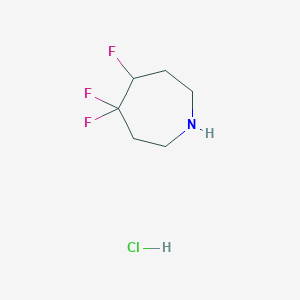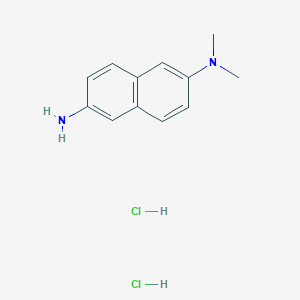![molecular formula C21H18N4O4S B2378131 7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1032003-56-7](/img/structure/B2378131.png)
7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an isopropyl group, a phenyl group, a 1,2,4-oxadiazole ring, a thioether linkage, and a dioxoloquinazolinone ring .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, 1,2,4-oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .科学的研究の応用
Synthesis and Reactivity
The compound belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocycles. These compounds have been widely studied due to their diverse applications in pharmaceutical chemistry, materials chemistry, and synthetic organic chemistry . Notably, the 1,2,4-oxadiazole ring serves as a precursor for generating other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages or reactions with nucleophilic reagents. However, these processes often require harsh conditions and yield moderate product yields. To address this, researchers have explored the use of 1,2,4-oxadiazolium salts as an alternative to parent 1,2,4-oxadiazoles for synthetic transformations. These salts enable electrophilic activation of the 1,2,4-oxadiazole ring, facilitating various reactions .
Medicinal Applications
Anti-Cancer Activity: 1,2,4-oxadiazole derivatives have shown significant anti-cancer activity against human cancer cell lines. Researchers have evaluated their efficacy in inhibiting cancer growth, making them promising candidates for further drug development . The compound may exhibit similar properties, although specific studies on its anti-cancer potential are needed.
Anti-Inflammatory and Analgesic Properties: These derivatives have also demonstrated anti-inflammatory and analgesic effects. Their ability to modulate inflammatory pathways makes them relevant for pain management and inflammation-related conditions .
Immunomodulation: The compound’s immunosuppressive properties could be explored for autoimmune diseases or transplantation-related applications. Further research is necessary to understand its mechanism of action and potential clinical use.
Pharmacophore and Drug Design
The 1,2,4-oxadiazole heterocycle serves as a bioisostere of amide but offers better hydrolytic and metabolic stability. As such, it remains an important pharmacophore for creating novel drug molecules . Researchers can leverage its unique properties in drug design and optimization.
Other Potential Applications
Histamine-H3 Receptor Antagonism: Given the compound’s structural features, it may interact with histamine receptors. Investigating its potential as an H3 receptor antagonist could be worthwhile.
Antimicrobial and Anti-Helminthic Properties: Exploring its antimicrobial and anti-helminthic effects could lead to applications in infectious disease management.
Antiparasitic Activity: The compound’s structure suggests possible antiparasitic properties. Researchers could evaluate its efficacy against parasitic infections.
特性
IUPAC Name |
6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-7-propan-2-yl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-12(2)25-20(26)14-8-16-17(28-11-27-16)9-15(14)22-21(25)30-10-18-23-19(24-29-18)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZSEAPVGCIMNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2378050.png)
![N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2378052.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-3-carboxamide](/img/structure/B2378054.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2378057.png)
![Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2378058.png)
![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] naphthalene-2-carboxylate](/img/structure/B2378061.png)
![(2-Bromophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2378062.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2378065.png)

![2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2378068.png)


